molecular formula C7H5N3O3 B11909660 6-Oxo-6,7-dihydro-5H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid

6-Oxo-6,7-dihydro-5H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid

Cat. No.: B11909660
M. Wt: 179.13 g/mol
InChI Key: BTCJNMVOSXBQMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Oxo-6,7-dihydro-5H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid is a heterocyclic compound that features a fused pyrrolo-pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 6-Oxo-6,7-dihydro-5H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid involves the Dimroth rearrangement. This rearrangement is a type of isomerization that involves the relocation of heteroatoms within the ring system. The process is typically catalyzed by acids or bases and can be accelerated by heat or light .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis starting from readily available precursors. The process may include steps such as cyclization, rearrangement, and functional group transformations under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-Oxo-6,7-dihydro-5H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrrolo-pyrimidine ring .

Scientific Research Applications

6-Oxo-6,7-dihydro-5H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Oxo-6,7-dihydro-5H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific biological context .

Properties

IUPAC Name

6-oxo-5,7-dihydropyrrolo[2,3-d]pyrimidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c11-4-1-3-5(7(12)13)8-2-9-6(3)10-4/h2H,1H2,(H,12,13)(H,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCJNMVOSXBQMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N=CN=C2NC1=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.